

1H,1H,9H-Hexadecafluorononyl methacrylate molecular weight and formula

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Compound of Interest

Compound Name: **1H,1H,9H-Hexadecafluorononyl
methacrylate**

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In-Depth Technical Guide: 1H,1H,9H-Hexadecafluorononyl Methacrylate

This technical guide provides a comprehensive overview of **1H,1H,9H-Hexadecafluorononyl Methacrylate**, a fluorinated monomer of significant interest to researchers and professionals in drug development and materials science. This document details the molecule's fundamental properties, representative experimental protocols for its synthesis and polymerization, and a logical workflow for its application.

Core Molecular Data

1H,1H,9H-Hexadecafluorononyl methacrylate is characterized by the following molecular properties:

Property	Value
Molecular Weight	500.18 g/mol [1]
Chemical Formula	C13H8F16O2 [1]
CAS Number	1841-46-9

Experimental Protocols

While specific experimental protocols for **1H,1H,9H-Hexadecafluorononyl Methacrylate** are not readily available in the public domain, the synthesis and polymerization of fluorinated methacrylates are well-established processes in polymer chemistry. The following are representative methodologies based on common practices for similar compounds.

Representative Synthesis of Fluorinated Methacrylate Monomers

The synthesis of fluorinated methacrylate monomers typically involves the esterification of methacrylic acid or its derivatives with a corresponding fluorinated alcohol.

Reaction:

Methacrylic Anhydride + 1H,1H,9H-Hexadecafluoro-1-nonanol → **1H,1H,9H-Hexadecafluorononyl Methacrylate** + Methacrylic Acid

Materials:

- 1H,1H,9H-Hexadecafluoro-1-nonanol
- Methacrylic anhydride
- A suitable catalyst (e.g., a strong acid like sulfuric acid or a tin-based catalyst)
- An organic solvent (e.g., toluene or dichloromethane)
- An inhibitor to prevent premature polymerization (e.g., hydroquinone)

Procedure:

- In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve 1H,1H,9H-Hexadecafluoro-1-nonanol and a polymerization inhibitor in the chosen organic solvent.
- Slowly add methacrylic anhydride to the solution, followed by the catalyst.
- Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress using techniques like Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

- Upon completion, cool the reaction mixture and wash it with a basic solution (e.g., sodium bicarbonate) to neutralize the acid and then with brine.
- Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
- Purify the resulting crude product, **1H,1H,9H-Hexadecafluorononyl Methacrylate**, using vacuum distillation or column chromatography.

Representative Free-Radical Polymerization

Fluorinated methacrylates can be polymerized using various techniques, including free-radical polymerization.

Materials:

- **1H,1H,9H-Hexadecafluorononyl Methacrylate** monomer
- A free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
- An appropriate solvent (e.g., a fluorinated solvent or a high-boiling point organic solvent)

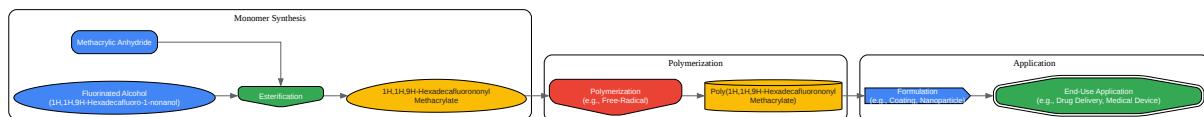
Procedure:

- Dissolve the **1H,1H,9H-Hexadecafluorononyl Methacrylate** monomer and the initiator in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- Heat the reaction mixture to the decomposition temperature of the initiator (typically 60-80 °C for AIBN).
- Allow the polymerization to proceed for a set period, which can range from a few hours to overnight, depending on the desired molecular weight and conversion.
- Terminate the polymerization by cooling the reaction mixture.

- Precipitate the resulting polymer by pouring the reaction solution into a non-solvent (e.g., methanol or hexane).
- Collect the polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum.

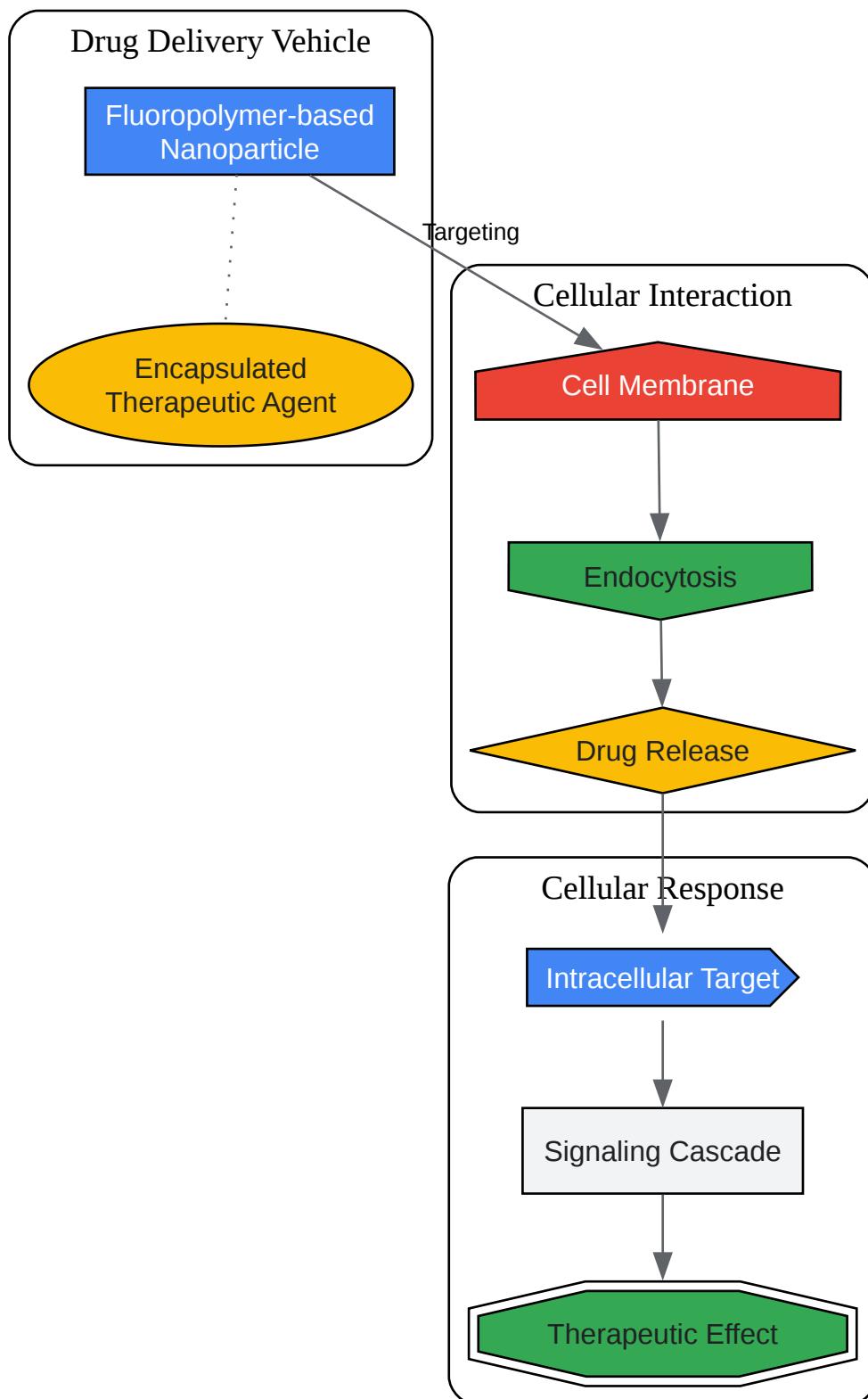
Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical progression from monomer synthesis to polymer application and a conceptual signaling pathway where such a polymer might be utilized.



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Caption: Logical workflow from monomer synthesis to end-use application.



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Caption: Conceptual pathway for a fluoropolymer-based drug delivery system.

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References

- 1. researchgate.net [researchgate.net]
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